molecular formula C10H11NO B13127168 1,2,3,4-Tetrahydroquinoline-7-carbaldehyde

1,2,3,4-Tetrahydroquinoline-7-carbaldehyde

Cat. No.: B13127168
M. Wt: 161.20 g/mol
InChI Key: KKBVDZHPNNNNOB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-7-carbaldehyde is a heterocyclic compound that features a quinoline core structure with a formyl group at the 7th position. This compound is part of the tetrahydroquinoline family, which is known for its significant biological and chemical properties. The presence of both nitrogen and an aldehyde group in its structure makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 1,2,3,4-tetrahydroquinoline-7-carbaldehyde can be achieved through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, the selective hydrogenation of quinoline using a copper-based catalyst can yield tetrahydroquinoline derivatives . Another method involves the Friedländer synthesis, where aniline derivatives react with aldehydes under acidic conditions to form quinoline derivatives, which can then be further reduced to tetrahydroquinoline .

Industrial production methods often utilize catalytic systems to enhance yield and selectivity. The use of heterogeneous catalysts, such as copper or palladium, in combination with hydrogen gas, is a common industrial approach . These methods are favored for their efficiency and scalability.

Chemical Reactions Analysis

Comparison with Similar Compounds

1,2,3,4-Tetrahydroquinoline-7-carbaldehyde can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the aldehyde group.

    Quinoline: Unlike tetrahydroquinoline, quinoline is fully aromatic and lacks hydrogenation.

    1,2,3,4-Tetrahydroquinoline-1-carbaldehyde: This compound has the aldehyde group at the 1st position instead of the 7th.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinoline-7-carbaldehyde

InChI

InChI=1S/C10H11NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h3-4,6-7,11H,1-2,5H2

InChI Key

KKBVDZHPNNNNOB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)C=O)NC1

Origin of Product

United States

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